molecular formula C20H18FN3O3S B2495479 methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate CAS No. 1286724-50-2

methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

Cat. No. B2495479
M. Wt: 399.44
InChI Key: KPNLGONDKSYHKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate" involves complex reactions that can include cyclocondensation, N-alkylation, and the introduction of fluorine atoms into the molecular structure. For instance, a series of iminothiazolidin-4-one acetate derivatives, which share structural similarities, were synthesized through cyclocondensation of 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate in methanol at room temperature, demonstrating the intricacies involved in creating such molecules (Ali et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of compounds closely related to "methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate" highlights the importance of specific functional groups and the orientation of atoms within the molecule. For example, the presence of a fluorophenyl group and its orientation relative to other functional groups can significantly affect the molecule's properties and interactions (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Chemical reactions involving compounds of this complexity often involve the formation of hydrogen bonds and the interaction between different functional groups. The synthesis and properties of these molecules can be influenced by factors such as the presence of fluorine atoms and the specific configuration of the benzodiazepine core. The ability to form hydrogen bonds with adjacent molecules, as observed in related fluorophenyl compounds, plays a crucial role in determining the compound's reactivity and potential applications (Burns & Hagaman, 1993).

Scientific Research Applications

Synthesis Techniques

Heteroarene-fused Benzodiazepines Synthesis Studies on the synthesis of benzodiazepine derivatives, including thieno-[2,3-b][1,5]-, -[3,2-b][1,5]-, and -[3,4-b][1,5]-benzodiazepinones, provide insight into the chemical pathways for creating complex heteroarene-fused structures. These syntheses often involve the intramolecular cyclization of intermediate amino-esters, showcasing the versatility of these methods in generating structurally diverse benzodiazepines (Chakrabarti et al., 1978).

Solid-Phase Synthesis of Benzodiazepin-2-ones The solid-phase synthesis of 3,4,5-substituted 1,5-benzodiazepin-2-ones illustrates a modern approach to constructing benzodiazepine frameworks. This method highlights the efficiency of solid-phase synthesis in generating pharmacologically relevant molecules with high variability and potential for further functionalization (Lee et al., 1999).

Structural Analysis and Applications

Fluorine-substituted Compounds Research on monofluorinated small molecules, including 2-amino-2-(2-fluorophenyl)acetic acid and related compounds, provides valuable insights into the role of fluorine substitution in modulating molecular properties. These studies are crucial for understanding how specific substitutions can affect the biological activity and structural characteristics of benzodiazepine derivatives (Burns & Hagaman, 1993).

Nuclear Magnetic Resonance (NMR) Studies NMR studies on bicyclic thiophene derivatives, including o-fluorophenyl derivatives of benzoylthiophene and thienodiazepine derivatives, offer detailed insights into the electronic and structural aspects of these compounds. Through-space H-F coupling observed in these studies provides a deeper understanding of the molecular geometry and electronic environment, which are critical for designing compounds with desired pharmacological properties (Hirohashi et al., 1975).

Safety And Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. This might include wearing protective clothing and eye protection, and ensuring good ventilation. Specific hazards would depend on the properties of the compound .

properties

IUPAC Name

methyl 2-[4-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-20(26)11-13-10-19(24-17-9-5-4-8-16(17)22-13)28-12-18(25)23-15-7-3-2-6-14(15)21/h2-10,22H,11-12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNLGONDKSYHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl [4-({2-[(2-fluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate

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